molecular formula C2H4O2 B3044133 Methyl-d3 formate CAS No. 23731-39-7

Methyl-d3 formate

Cat. No.: B3044133
CAS No.: 23731-39-7
M. Wt: 63.07 g/mol
InChI Key: TZIHFWKZFHZASV-FIBGUPNXSA-N
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Description

Methyl-d3 formate, also known as deuterated methyl formate, is a chemical compound with the molecular formula C2HD3O2. It is a deuterium-labeled form of methyl formate, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and spectroscopic studies .

Mechanism of Action

Methyl-d3 formate, also known as trideuteriomethyl formate, is a compound with the molecular formula C2HD3O2 . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily interacts with proton-bound solvent clusters of water, methanol, and ethanol . These clusters act as bifunctional acid-base catalysts, facilitating proton transfers between the primary reacting species .

Mode of Action

The interaction of this compound with its targets results in the formation of protonated methyl formate . This process involves the loss of a solvent molecule from the initial encounter complex . The reaction is thought to proceed via the migration of the methyl group of this compound, forming a loosely bound complex between neutral CH4 and an ion comprising (CH3OH)(CO2)H+ .

Biochemical Pathways

This compound is involved in the hydrolytic reaction of methyl formate, formamide, and urea with one water molecule . These reactions are catalyzed by additional water molecules acting as bifunctional acid-base catalysts . The alternative mechanisms include the common addition-elimination mechanism via a tetrahedral intermediate, and a concerted SN-like mechanism without a reaction intermediate .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is currently limited. It’s worth noting that the compound’s molecular weight is 630704 , which may influence its absorption and distribution within the body

Result of Action

Formate, a related compound, has been shown to prime cancer cells toward an invasive phenotype and promote the seeding capacity of breast cancer cells in vivo

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been proposed as an efficient and practical hydrogen storage material . Its dehydrogenation system is highly active and selective, demonstrating its application potential in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-d3 formate can be synthesized through the acid-catalyzed transesterification of methyl-d3 butyrate and n-butyl formate. The process involves the preparation of methyl-d3 butyrate from methyl-d3 bromide and silver butyrate. The methyl-d3 bromide is obtained by the brominative decarboxylation of silver acetate-d3 in carbon tetrachloride .

Industrial Production Methods: In an industrial setting, this compound can be produced through an integrated two-step process involving the catalytic hydrogenation of carbon dioxide to a formate-amine adduct, followed by reactive distillation for esterification and isolation of this compound. This method ensures high purity and efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl-d3 formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid or carbon dioxide and water.

    Reduction: It can be reduced to methanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Methyl-d3 formate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl formate (C2H4O2): The non-deuterated form of methyl-d3 formate.

    Ethyl formate (C3H6O2): An ester of formic acid and ethanol.

    Propyl formate (C4H8O2): An ester of formic acid and propanol.

Comparison:

Properties

IUPAC Name

trideuteriomethyl formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIHFWKZFHZASV-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

63.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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